2'-Bromo-6'-fluoro-3'-hydroxyphenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-6’-fluoro-3’-hydroxyphenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group, which is a benzene ring substituted with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-fluoro-3’-hydroxyphenacyl chloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6’-fluoro-3’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting brominated product is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-6’-fluoro-3’-hydroxyphenacyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the final product may involve techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-fluoro-3’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 2’-Bromo-6’-fluoro-3’-hydroxybenzophenone.
Reduction: Formation of 2’-Bromo-6’-fluoro-3’-hydroxyphenethyl alcohol.
Scientific Research Applications
2’-Bromo-6’-fluoro-3’-hydroxyphenacyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydroxyl and carbonyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
- 3-Bromo-6-fluoro-2-hydroxybenzoic acid
Uniqueness
2’-Bromo-6’-fluoro-3’-hydroxyphenacyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it a versatile intermediate in organic synthesis. Additionally, the hydroxyl group provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(2-bromo-6-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-8-5(12)2-1-4(11)7(8)6(13)3-10/h1-2,12H,3H2 |
InChI Key |
YGCGIGRLCWXLBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)C(=O)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.